molecular formula C17H21N3O2 B6938131 N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide

N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide

Cat. No.: B6938131
M. Wt: 299.37 g/mol
InChI Key: NZSNNVLVJLGRJM-UHFFFAOYSA-N
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Description

N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide is a complex organic compound characterized by the presence of an isoquinoline core and an oxazepane ring

Properties

IUPAC Name

N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(19-8-10-20-9-3-12-22-13-11-20)16-15-5-2-1-4-14(15)6-7-18-16/h1-2,4-7H,3,8-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSNNVLVJLGRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCNC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline-1-carboxylic acid with 2-(1,4-oxazepan-4-yl)ethylamine under dehydrating conditions. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine
  • N-[2-(1,4-oxazepan-4-yl)ethyl]-2-phenoxyacetamide

Uniqueness

N-[2-(1,4-oxazepan-4-yl)ethyl]isoquinoline-1-carboxamide is unique due to its specific structural features, such as the combination of an isoquinoline core and an oxazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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